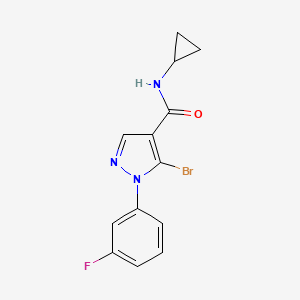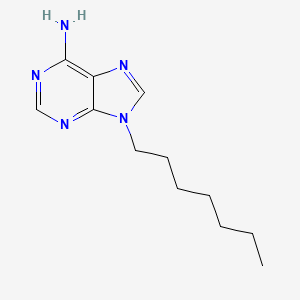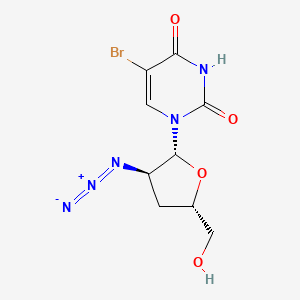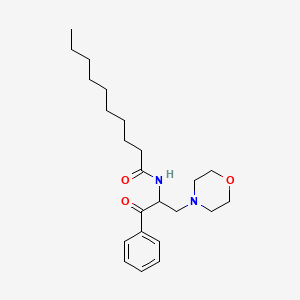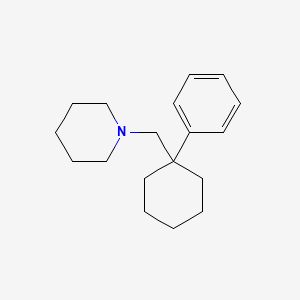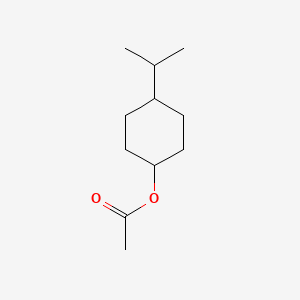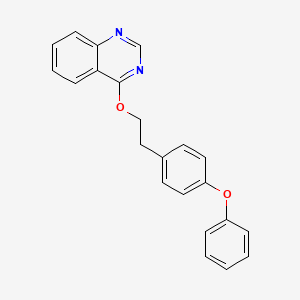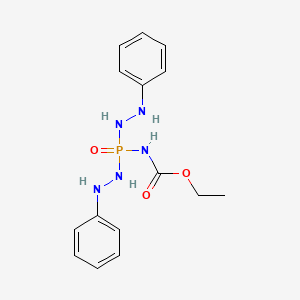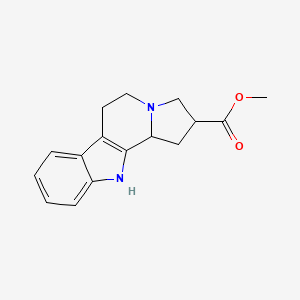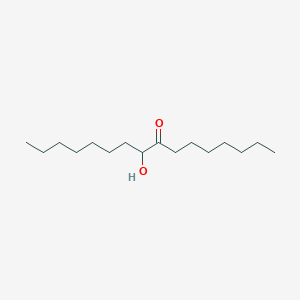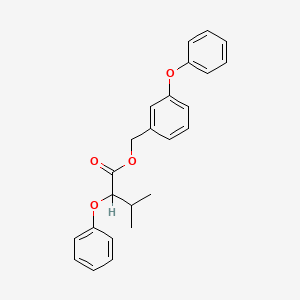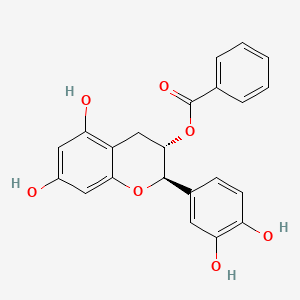![molecular formula C15H16O3 B12802798 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol CAS No. 67264-20-4](/img/structure/B12802798.png)
4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol is an organic compound that belongs to the class of phenylmethanol derivatives. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzene ring substituted with a methyl group and two hydroxyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of palladium catalysts in these reactors ensures efficient coupling of the reactants.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The methoxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes and receptors .
Comparison with Similar Compounds
- 4-[(4-Methoxyphenyl)methyl]-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol .
- 4-[(4-Methoxyphenyl)amino]methyl]-N,N-dimethylaniline .
Uniqueness: 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxyl groups allows for diverse chemical reactivity and potential biological activity.
Properties
CAS No. |
67264-20-4 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C15H16O3/c1-10-7-14(16)15(17)9-12(10)8-11-3-5-13(18-2)6-4-11/h3-7,9,16-17H,8H2,1-2H3 |
InChI Key |
JAZQZZXWENNEBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CC2=CC=C(C=C2)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


